2-Chloroheptafluoropropane
Overview
Description
It has the molecular formula C3ClF7 and a molecular weight of 204.47 g/mol. This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
2-Chloroheptafluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,2,3,3,3-heptafluoropropane with chlorine gas under controlled conditions . The reaction typically occurs at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloroheptafluoropropane undergoes various chemical reactions, including substitution and reduction reactions. In substitution reactions, the chlorine atom can be replaced by other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions . Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst to convert this compound to heptafluoropropane . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloroheptafluoropropane has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is employed in the study of biomolecule-ligand complexes and structure-based drug design . Additionally, it is used in industrial applications, such as in the production of specialty chemicals and as a solvent in certain processes.
Mechanism of Action
The mechanism of action of 2-chloroheptafluoropropane involves its interaction with specific molecular targets and pathways. The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups, leading to the formation of new compounds with different properties . These reactions are often facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
2-Chloroheptafluoropropane is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include 1,1,1,2,3,3,3-heptafluoropropane and 2-chloro-1,1,1,2,3,3,3-heptafluoropropane . While these compounds share some similarities in their chemical composition, this compound is distinct in its reactivity and applications.
Properties
IUPAC Name |
2-chloro-1,1,1,2,3,3,3-heptafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF7/c4-1(5,2(6,7)8)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGXPVLCSICDQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226893 | |
Record name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76-18-6 | |
Record name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroheptafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,1,1,2,3,3,3-heptafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROHEPTAFLUOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TC92Y32WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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